molecular formula C8F13NO2 B14296046 2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile CAS No. 124709-43-9

2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile

Cat. No.: B14296046
CAS No.: 124709-43-9
M. Wt: 389.07 g/mol
InChI Key: ZTNPVZNUIUCIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile is a fluorinated organic compound with a complex structure. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms in its structure contributes to its high stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile typically involves multiple steps. One common method includes the reaction of hexafluoropropylene oxide with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring that the final product meets stringent quality standards. Safety measures are also crucial due to the reactive nature of the compound and the potential hazards associated with its production.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions may lead to the formation of less fluorinated derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of high-performance materials, coatings, and specialty chemicals.

Mechanism of Action

The mechanism by which 2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile exerts its effects involves interactions with specific molecular targets. The compound’s fluorinated structure allows it to engage in unique binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile stands out due to its specific arrangement of fluorine atoms and the presence of a nitrile group. This unique structure imparts distinct chemical properties, making it valuable for specialized applications that require high stability and reactivity.

Properties

CAS No.

124709-43-9

Molecular Formula

C8F13NO2

Molecular Weight

389.07 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile

InChI

InChI=1S/C8F13NO2/c9-2(10)3(11)23-7(18,19)5(13,14)8(20,21)24-4(12,1-22)6(15,16)17

InChI Key

ZTNPVZNUIUCIEH-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(C(F)(F)F)(OC(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.